molecular formula C10H19NO4S B13840852 Methyl 2-(butylsulfonylamino)pent-4-enoate

Methyl 2-(butylsulfonylamino)pent-4-enoate

Cat. No.: B13840852
M. Wt: 249.33 g/mol
InChI Key: RGENSLUEXOAOOM-UHFFFAOYSA-N
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Description

Methyl 2-(butylsulfonylamino)pent-4-enoate is an organic compound that belongs to the class of enoate esters. These compounds are characterized by the presence of an α,β-unsaturated carboxylic ester group, which is conjugated to a C=C double bond at the α,β position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(butylsulfonylamino)pent-4-enoate can be achieved through several methods. One common approach involves the alkylation of enolate ions. This reaction introduces a methyl or primary alkyl group onto the α position of a ketone, ester, or nitrile by an S_N2 reaction of an enolate ion with an alkyl halide . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as column chromatography and preparative HPLC is common to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(butylsulfonylamino)pent-4-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism by which methyl 2-(butylsulfonylamino)pent-4-enoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to changes in their activity and subsequent biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H19NO4S

Molecular Weight

249.33 g/mol

IUPAC Name

methyl 2-(butylsulfonylamino)pent-4-enoate

InChI

InChI=1S/C10H19NO4S/c1-4-6-8-16(13,14)11-9(7-5-2)10(12)15-3/h5,9,11H,2,4,6-8H2,1,3H3

InChI Key

RGENSLUEXOAOOM-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)NC(CC=C)C(=O)OC

Origin of Product

United States

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